2,5-Dimethyl-2H-pyrrole
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Overview
Description
2,5-Dimethyl-2H-pyrrole is an organic compound with the molecular formula C6H9N. It is a derivative of pyrrole, characterized by the presence of two methyl groups at the 2 and 5 positions on the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-2H-pyrrole can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-hexanedione is condensed with ammonia or primary amines under acidic conditions . Another method includes the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride .
Industrial Production Methods: In industrial settings, this compound is typically produced by heating 2,5-hexanedione with ammonium carbonate until the reaction ceases to bubble. The mixture is then refluxed at 115°C for about 30 minutes, followed by cooling and extraction with chloroform to isolate the product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: It can participate in electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Chromium trioxide is commonly used as an oxidizing agent.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration, respectively.
Major Products:
Oxidation: Yields oxidized pyrrole derivatives.
Reduction: Produces dihydropyrrole derivatives.
Substitution: Forms halogenated or nitrated pyrrole compounds.
Scientific Research Applications
2,5-Dimethyl-2H-pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Used in the study of biological systems due to its structural similarity to naturally occurring pyrrole derivatives.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-2H-pyrrole involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyrrole: The parent compound, lacking the methyl groups at the 2 and 5 positions.
2,5-Dimethylfuran: A structurally similar compound with oxygen replacing the nitrogen atom.
3,5-Dimethylpyrrole: Another derivative with methyl groups at the 3 and 5 positions.
Uniqueness: 2,5-Dimethyl-2H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrrole derivatives. Its methyl groups influence its electronic properties and steric interactions, making it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
2,5-dimethyl-2H-pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-5-3-4-6(2)7-5/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJBDAGYSQNIQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618280 |
Source
|
Record name | 2,5-Dimethyl-2H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34449-87-1 |
Source
|
Record name | 2,5-Dimethyl-2H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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